![molecular formula C15H18N2O4S B2694102 N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-06-2](/img/structure/B2694102.png)
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as ETDMA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
One study explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research focused on the effect of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity of the ligands and their complexes. This study suggests potential applications in designing coordination compounds with specific properties, including antioxidant capabilities (Chkirate et al., 2019).
Comparative Metabolism in Herbicide Resistance
Another study investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways involved in the detoxification and activation of herbicides, contributing to understanding the biochemical mechanisms underlying herbicide resistance and toxicity (Coleman et al., 2000).
Synthesis Methodologies and Enzyme Inhibitory Activities
A study on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide evaluated their inhibition potential against various enzymes. The research demonstrated good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting the potential for developing new therapeutic agents (Virk et al., 2018).
Free Radical Scavenging Activity
The free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative were investigated, indicating potent scavenging activity comparable to known antioxidants. This study underscores the compound's potential in developing new antioxidant agents (Boudebbous et al., 2021).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcased a method for synthesizing intermediates in antimalarial drugs, illustrating the role of enzymatic catalysis in facilitating selective synthetic routes (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)16-13(18)8-17-14(19)9-22-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPCIDFQGMOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
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